![molecular formula C13H20N2 B3317460 (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine CAS No. 959958-19-1](/img/structure/B3317460.png)
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, including compounds structurally related to (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine, has significant implications for understanding drug metabolism and drug-drug interactions. The selectivity of chemical inhibitors for specific CYP isoforms is crucial for predicting potential interactions between multiple drugs coadministered to patients (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity of MDMA
Studies on the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) provide insights into the effects of similar compounds on serotoninergic systems in the brain. Such research can inform the development of therapeutic agents or the assessment of potential neurotoxic risks associated with compounds having similar pharmacological profiles (McKenna & Peroutka, 1990).
Behavioral Pharmacology of Selective 5-HT1B Antagonists
The behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, reveals potential applications in treating anxiety and affective disorders. Research in this area can guide the therapeutic use of related compounds targeting similar pathways for mental health conditions (Hudzik et al., 2003).
Pharmacological Properties and Clinical Use of Metoclopramide
Investigations into the pharmacological properties and clinical use of metoclopramide, a drug with effects on gastrointestinal motility, highlight the diverse therapeutic potential of compounds acting on neurotransmitter systems. Such research can inspire the exploration of (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine analogues for gastrointestinal or other systemic disorders (Pinder et al., 2012).
Safety and Hazards
“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is classified as a dangerous compound. The safety pictograms associated with it are GHS05 and GHS07 . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(1-benzyl-4-methylpyrrolidin-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBPDDMMVIVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CN)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.